molecular formula C12H7Br2N5O B10905697 6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10905697
M. Wt: 397.02 g/mol
InChI Key: VDQRHBVBAPADAK-UHFFFAOYSA-N
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Description

6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (Molecular Formula: C12H7Br2N5O, Molecular Weight: 397.03) is a high-purity small molecule compound for research use. This brominated pyrazolopyrimidine derivative features a carboxamide bridge to a 5-bromopyridyl group, a structural motif prevalent in medicinal chemistry. Pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in drug discovery due to their versatile bioactivity. These core structures are extensively investigated as inhibitors of key biological targets; for instance, closely related analogues have been reported as potent inhibitors of mycobacterial ATP synthase for tuberculosis treatment and are explored in other therapeutic areas, including as mTOR inhibitors and MALT1 inhibitors . The specific bromine substitutions on both the pyrazolopyrimidine and pyridine rings make this compound a valuable synthetic intermediate for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating extensive structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel chemical probes or as a building block for constructing more complex molecules targeting various enzymes and signaling pathways. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H7Br2N5O

Molecular Weight

397.02 g/mol

IUPAC Name

6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H7Br2N5O/c13-7-1-2-10(15-4-7)17-12(20)9-3-11-16-5-8(14)6-19(11)18-9/h1-6H,(H,15,17,20)

InChI Key

VDQRHBVBAPADAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

Preparation Methods

Electrophilic Bromination

Electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) selectively functionalize electron-rich positions. For example, bromination of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in dichloromethane (DCM) with NBS at 0°C yields the 6-bromo derivative. The adjacent nitrogen atoms at positions 1 and 5 direct electrophilic substitution to position 6 due to resonance activation.

Halogen Exchange Reactions

Chlorine-to-bromine exchange using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in acetic acid provides an alternative route. For instance, treating 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with excess PBr₃ at 80°C replaces the 6-chloro group with bromine, achieving 78% yield.

Carboxamide Formation with 5-Bromo-2-aminopyridine

The final step involves coupling 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid with 5-bromo-2-aminopyridine . Two primary methods are employed:

Acyl Chloride-Mediated Amidation

  • Activation : The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM.

  • Coupling : The acyl chloride reacts with 5-bromo-2-aminopyridine in the presence of a base (e.g., triethylamine) to form the carboxamide. For example, 6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride and 5-bromo-2-aminopyridine in tetrahydrofuran (THF) yield the target compound in 85% purity after recrystallization.

Coupling Reagent-Assisted Synthesis

Modern peptide coupling reagents like HATU or EDCl/HOBt enable direct amide bond formation under mild conditions. A representative procedure involves:

  • Dissolving 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 equiv) and 5-bromo-2-aminopyridine (1.2 equiv) in dimethylformamide (DMF) .

  • Adding EDCl (1.5 equiv) and HOBt (1.5 equiv) at 0°C.

  • Stirring at room temperature for 12 hours to achieve 89% conversion.

Optimization and Challenges

Regioselectivity in Bromination

Competitive bromination at position 7 or the pyrazole ring is mitigated by:

  • Directing groups : Electron-withdrawing substituents (e.g., carboxylic acid) enhance selectivity for position 6.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield.

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates brominated isomers.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals of the final carboxamide.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantages
Acyl chloride amidation7885Scalable, minimal byproducts
EDCl/HOBt coupling8992Mild conditions, high efficiency
Direct bromination7280Avoids intermediate isolation

Mechanistic Insights

  • Cyclocondensation : The reaction between β-ketoesters and aminopyrazoles proceeds via enolate formation , followed by nucleophilic attack and dehydration.

  • Bromination : Electrophilic aromatic substitution at position 6 is favored due to resonance stabilization from the pyrimidine nitrogen atoms.

  • Amidation : Coupling reagents facilitate in situ activation of the carboxylic acid, enabling efficient nucleophilic acyl substitution with the amine .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Amidation and esterification: The carboxamide group can participate in reactions to form amides or esters.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine (Br2)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of pyrazolo-pyrimidine derivatives, including 6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, as potential anticancer agents. These compounds have been shown to inhibit critical pathways involved in cancer cell proliferation.

Case Study: mTOR Inhibition

A patent describes the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as mTOR inhibitors. The inhibition of the mTOR pathway is crucial for cancer treatment due to its role in regulating cell growth and metabolism. The specific compound has demonstrated significant activity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The antimicrobial properties of pyrazolo-pyrimidine derivatives have also been explored extensively. Research indicates that these compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study evaluating a series of bromopyrimidine derivatives, compounds similar to this compound were tested against standard microbial strains. The results revealed that several derivatives showed significant antimicrobial activity, confirming their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. Modifications at various positions on the pyrazolo-pyrimidine scaffold can lead to enhanced biological activity.

Table: Structure-Activity Relationship Insights

CompoundModificationActivity TypeIC50 (µM)
6-Bromo CompoundBromination at position 5Anticancer0.15
Unsubstituted DerivativeNo brominationAntimicrobial1.25
Methylated VariantMethyl at position 3Anticancer & Antimicrobial0.75

This table summarizes key findings from SAR studies indicating that bromination and other modifications can significantly influence biological activity .

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Substituent Effects on Kinase Inhibition

  • Compound 6m and 6p (Kamal et al., 2013): These derivatives, bearing 2-aminobenzothiazole moieties, exhibited potent anticancer activity due to electron-withdrawing substituents on the phenyl ring of the pyrazolo[1,5-a]pyrimidine unit. Their IC₅₀ values were <1 µM against breast cancer cell lines, attributed to enhanced kinase binding affinity .
  • Compounds 15 and 16 (): Cyclization of the primary amide in these analogs resulted in a 200-fold increase in PDE4 inhibition potency compared to non-cyclized precursors, highlighting the critical role of conformational rigidity .
  • Pyrazolotriazine Analogs (Liu et al., 2016):
    Replacement of the pyrimidine ring with a triazine ring reduced oral bioavailability despite comparable in vitro potency. Pyrazolo[1,5-a]pyrimidines demonstrated superior cellular permeability and metabolic stability .

Halogenation and Fluorescence Properties

  • Compounds 86 and 87 (Ghotekar et al., 2009): Substitution at C7 with an aryl group (compound 86) vs. an amino group (compound 87) altered fluorescence properties. The amino group in 87 shifted absorption maxima to 336–360 nm and emission to 393–414 nm, making it suitable for bioimaging applications. In contrast, bromine substituents (as in the target compound) likely quench fluorescence but improve kinase binding .

Structural Planarity and Target Engagement

  • Compound 2 (): Replacing a non-planar pyrazole-pyrrole system with a pyrazolo[1,5-a]pyrimidine core improved planarity, enabling stronger hydrogen bonding with target proteins (e.g., kinases). This structural feature is critical for the target compound’s interaction with ATP-binding pockets .

Data Table: Key Analogs and Their Properties

Compound Name/ID Substituents/Modifications Biological Activity/Properties Reference
6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Br at C6; 5-bromopyridin-2-yl carboxamide Kinase inhibition (B-Raf/MEK), improved bioavailability
6m and 6p 2-Aminobenzothiazole at C3; electron-withdrawing phenyl groups IC₅₀ <1 µM (breast cancer)
Compounds 15 and 16 Cyclized amide 200-fold increase in PDE4 inhibition
Pyrazolotriazine analogs Triazine core Reduced oral bioavailability vs. pyrazolo[1,5-a]pyrimidines
Compound 87 C7 amino group λmax,em= 393–414 nm (fluorescent imaging)

Key Structural-Activity Relationship (SAR) Insights

Bromine Substitution: Bromine at C6 enhances steric and electronic interactions with hydrophobic kinase pockets, improving inhibitory potency .

Amide Linkage: The carboxamide group at C2 facilitates hydrogen bonding with kinase active sites. Cyclization (as in compounds 15/16) further stabilizes this interaction .

Pyridine Ring: The 5-bromopyridin-2-yl group may improve solubility and target specificity compared to bulkier aryl substituents .

Planarity: The fused pyrazolo[1,5-a]pyrimidine system ensures optimal alignment with target binding sites, a feature absent in non-fused analogs .

Biological Activity

6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant data.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step organic reactions. For the specific compound , the synthesis may include bromination of pyridine derivatives followed by the formation of the pyrazolo-pyrimidine core through cyclization reactions. The synthetic pathway can be summarized as follows:

  • Bromination : Starting materials undergo bromination to introduce bromine atoms at specific positions.
  • Cyclization : The brominated intermediates are then subjected to cyclization to form the pyrazolo[1,5-a]pyrimidine structure.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed potent inhibition against various cancer cell lines, including HepG2 and HCT116. The compound's efficacy was evaluated using IC50 values, with some derivatives exhibiting values as low as 0.19 µM against specific targets like BRAF (V600E) .

CompoundCell LineIC50 (µM)
This compoundHepG21.1
This compoundHCT1161.6

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways mediated by receptor tyrosine kinases (RTKs). Notably, compounds targeting tropomyosin receptor kinases (Trk) have shown promising results with IC50 values below 5 nM for selected derivatives . These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy.

Other Biological Activities

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory and antimicrobial activities. A recent study evaluated various derivatives for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in managing diabetes mellitus .

Case Studies

Several case studies have highlighted the diverse biological activities of pyrazolo[1,5-a]pyrimidines:

  • Antidiabetic Activity : A series of pyrazole-based derivatives showed significant inhibition against α-amylase and α-glucosidase enzymes, indicating potential use in diabetes management .
  • Antimicrobial Properties : Research into the antimicrobial efficacy of these compounds revealed notable activity against various bacterial strains, supporting their potential use as therapeutic agents .
  • In Silico Analysis : Computational studies have assessed the toxicity profiles and drug-likeness of these compounds, with promising results indicating favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Multi-step synthesis : Begin with cyclocondensation of 5-aminopyrazoles and β-dicarbonyl precursors to form the pyrazolo[1,5-a]pyrimidine core. Subsequent bromination and coupling with 5-bromopyridin-2-amine are critical .
  • Optimization : Use polar aprotic solvents (e.g., DMF, pyridine) and controlled temperatures (80–120°C) to minimize side reactions. Monitor progress via TLC or HPLC. Purification via column chromatography or recrystallization improves purity (>95%) .
    • Key Variables :
  • Solvent polarity affects reaction kinetics.
  • Stoichiometric ratios of brominating agents (e.g., NBS) ensure regioselectivity .

Q. How can researchers characterize the molecular structure of this compound and validate its purity?

  • Analytical Techniques :

  • Spectroscopy :
  • 1H/13C NMR : Confirm substitution patterns (e.g., bromine positions) and carboxamide linkage .
  • IR : Identify carbonyl stretches (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~438.96 g/mol for C₁₂H₇Br₂N₅O) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions for structural validation .

Q. What initial biological screening approaches are suitable for this compound?

  • In Vitro Assays :

  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HEPG2, MCF-7) at 1–50 µM concentrations .
    • Target Engagement : Surface plasmon resonance (SPR) or thermal shift assays quantify binding affinity to target proteins .

Advanced Research Questions

Q. How does the introduction of bromine atoms at positions 6 (pyrimidine) and 5' (pyridine) influence pharmacological properties?

  • Impact on Selectivity :

  • Bromine at Pyrimidine (Position 6) : Enhances lipophilicity (logP ~3.2), improving membrane permeability. It may sterically hinder off-target interactions .
  • Bromine at Pyridine (Position 5') : Modulates π-π stacking with aromatic residues in binding pockets (e.g., ATP-binding sites of kinases) .
    • SAR Insights :
  • Replace bromine with electron-withdrawing groups (e.g., CF₃) to study effects on potency .

Q. How can contradictory activity data across studies be systematically resolved?

  • Troubleshooting Steps :

Assay Variability : Compare cell line origins (e.g., HEPG2 vs. HEK-293) and culture conditions .

Compound Stability : Test degradation in assay buffers (pH 7.4 vs. 5.0) via LC-MS .

Orthogonal Assays : Validate kinase inhibition using radiometric (³²P-ATP) and luminescent (ADP-Glo) methods .

Q. What computational tools predict binding modes with biological targets?

  • Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
    • Validation : Overlay docking results with crystallographic data from analogs (e.g., 3-bromo-5-(4-bromothiophen-2-yl) derivatives) .

Q. What degradation pathways occur under physiological conditions, and how can stability be improved?

  • Degradation Studies :

  • Hydrolysis : Carboxamide bonds may cleave at pH <3 or >10. Monitor via NMR .
  • Oxidation : Bromine substituents are stable, but pyridine rings may oxidize under radical conditions .
    • Formulation Strategies :
  • Use cyclodextrins or lipid nanoparticles to protect against hydrolytic degradation .

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